molecular formula C38H47ClN4O4 B1191618 NVP-CGM097 stereoisomer

NVP-CGM097 stereoisomer

カタログ番号 B1191618
分子量: 659.26
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.

科学的研究の応用

1. Cancer Therapy Development

NVP-CGM097, a dihydroisoquinolinone derivative, is a highly potent and selective inhibitor of MDM2. It has been identified as a promising candidate for cancer therapy, specifically in treating tumors with wild-type p53. This inhibitor functions by disrupting the p53:MDM2 protein-protein interaction, a mechanism pivotal in the regulation of cancer cell growth. Its development as a clinical candidate marks a significant advancement in targeted cancer therapeutics, particularly for p53 wild-type tumors (Holzer et al., 2015).

2. Inhibition of p53-MDM2 Interaction

Further research on NVP-CGM097 has led to the discovery of a new class of inhibitors for the p53-MDM2 interaction, starting from a conformational argument based on the bound form of dihydroisoquinolinone inhibitors. This research has laid the groundwork for the development of additional clinical candidates for targeting this crucial protein-protein interaction in cancer cells (Furet et al., 2016).

3. Predictive Biomarkers for Cancer Therapy

A study focused on identifying predictive biomarkers for patient selection in targeted cancer therapies using NVP-CGM097. A gene expression signature consisting of 13 up-regulated genes was identified, predicting sensitivity to NVP-CGM097 in tumor models. These genes are known p53 downstream target genes, indicating the presence of an activated p53 pathway in sensitive tumors. This discovery is crucial for refining patient selection in treatments involving p53-HDM2 inhibitors (Jeay et al., 2015).

4. Mechanistic Studies and Species Specificity

A mechanistic study of NVP-CGM097 revealed its potent, selective, and species-specific inhibition of the p53-Mdm2 interaction. This inhibitor binds to the p53 binding site of the Mdm2 protein, activating the p53 pathway. The study highlighted its affinity for human Mdm2 over other species, demonstrating its potential as a targeted therapeutic agent in human cancer treatments (Valat et al., 2014).

5. Overcoming Multidrug Resistance in Cancer

Research on NVP-CGM097 extends to its potential role in combating multidrug resistance (MDR) in cancer. It has been found to reverse ABCB1-mediated MDR, enhancing the effectiveness of chemotherapeutic drugs in resistant cancer cells. This effect is attributed to NVP-CGM097's ability to block drug efflux mediated by ABCB1 transporters, increasing drug accumulation within the cells. This finding suggests a new avenue in cancer treatment, particularly in overcoming MDR (Zhang et al., 2020).

特性

製品名

NVP-CGM097 stereoisomer

分子式

C38H47ClN4O4

分子量

659.26

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。